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Introduction
The polymyxins are a class of polypeptide antibiotics that have played a crucial, albeit cyclical,

role in the fight against Gram-negative bacterial infections. First discovered in the "golden age"

of antibiotics, their potent bactericidal activity was initially overshadowed by significant

nephrotoxicity and neurotoxicity, leading to a decline in their use with the advent of seemingly

safer alternatives. However, the relentless rise of multidrug-resistant (MDR) Gram-negative

pathogens has thrust the polymyxins back into the clinical spotlight, where they now serve as

a last-resort therapy for life-threatening infections. This technical guide provides an in-depth

exploration of the discovery of polymyxins, their historical timeline, the key experimental

methodologies that defined their early understanding, and the evolution of our knowledge

regarding their mechanism of action and clinical utility.

Discovery and Initial Isolation: A Tale of Three
Laboratories
The year 1947 marked the independent discovery of polymyxins by three separate research

groups. Working in the United States, Benedict and Langlykke, as well as Stansly, Shepherd,

and White, identified a potent antimicrobial agent produced by Bacillus polymyxa (later

reclassified as Paenibacillus polymyxa).[1][2] Simultaneously, in the United Kingdom,

Ainsworth, Brown, and Brownlee isolated a similar substance from Bacillus aerosporus, which
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they named "Aerosporin."[1] Subsequent research revealed that these were all members of the

same family of antibiotics, which were then collectively named polymyxins.

Historical Timeline of Key Events
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Year Event
Key
Researchers/Institu
tions

Reference(s)

1947

Independent

discovery of

polymyxins from

Bacillus polymyxa and

Bacillus aerosporus.

Benedict & Langlykke;

Stansly, Shepherd &

White; Ainsworth,

Brown & Brownlee

[1][2]

1949
Colistin (Polymyxin E)

is produced.

Late 1950s

Polymyxin B and

Colistin are approved

for clinical use.

[3]

1959

Colistin becomes

available for treating

infectious diseases

caused by Gram-

negative bacteria.

1964

Polymyxin B receives

FDA approval for

medical use in the

United States.

U.S. Food and Drug

Administration
[4]

c. 1980

Widespread

abandonment of

polymyxins in most

parts of the world due

to concerns about

nephrotoxicity and the

availability of newer,

"safer" antibiotics.

Recent Years Reconsideration of

polymyxins in clinical

practice for use

against multidrug-
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resistant (MDR)

strains of bacteria.

Experimental Protocols: Unraveling the Discovery
The initial isolation and purification of polymyxins were seminal achievements in antibiotic

research. While the full, detailed protocols from the original 1947 publications are not readily

available in modern databases, historical accounts and subsequent research allow for a

reconstruction of the general methodologies employed.

General Workflow for Polymyxin Isolation and
Purification (circa 1940s)
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Fermentation

Extraction

Purification

Culture of Paenibacillus polymyxa in a suitable broth medium

Acidification of the culture broth to precipitate inactive materials

Broth

Centrifugation or filtration to remove bacterial cells and precipitates

Adsorption of the active substance from the supernatant onto activated charcoal

Supernatant

Elution of the polymyxin from the charcoal using acidified aqueous acetone or ethanol

Evaporation of the organic solvent

Eluate

Precipitation of the crude polymyxin as an insoluble salt (e.g., picrate or helianthate)

Conversion of the salt to a soluble form (e.g., hydrochloride or sulfate)

Lyophilization to obtain a stable, dry powder

Click to download full resolution via product page

Caption: A generalized workflow for the isolation and purification of polymyxins in the 1940s.
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Mechanism of Action: Targeting the Gram-Negative
Outer Membrane
The primary mechanism of action of polymyxins involves a direct interaction with the

lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria. This

interaction is a multi-step process that ultimately leads to membrane destabilization and cell

death.
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Polymyxin-LPS Interaction

Membrane Disruption

Initial electrostatic interaction between the cationic polymyxin and the anionic lipid A of LPS

Displacement of divalent cations (Ca2+ and Mg2+) that stabilize the LPS layer

Insertion of the hydrophobic fatty acid tail of the polymyxin into the outer membrane

Increased permeability of the outer membrane

Disruption of the inner cytoplasmic membrane

Leakage of intracellular contents

Bacterial cell death

Click to download full resolution via product page

Caption: The stepwise mechanism of action of polymyxins against Gram-negative bacteria.

Quantitative Data: Efficacy and Toxicity
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The clinical utility of any antibiotic is determined by its efficacy against pathogens and its

toxicity to the host. The following tables summarize key quantitative data for polymyxins.

Table 2: Comparative Minimum Inhibitory
Concentrations (MICs) of Polymyxin B and Colistin

Organism
Polymyxin B MIC
(µg/mL)

Colistin (Polymyxin
E) MIC (µg/mL)

Reference(s)

Acinetobacter

baumannii
0.5 - 4.0 0.25 - 128 [5][6]

Pseudomonas

aeruginosa
≤2 ≤2 [6]

Klebsiella

pneumoniae
≤2 ≤2 [6]

Escherichia coli ≤2 ≤2 [6]

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 3: Early Toxicity Data for Polymyxins
Polymyxin
Type

Animal Model LD50 (mg/kg)
Route of
Administration

Reference(s)

Polymyxin B Mouse ~5.8 Intravenous Historical Data

Colistin Mouse ~7.5 Intravenous Historical Data

Note: Historical LD50 values can vary. These are representative figures from early studies.

The Resurgence and Future of Polymyxins
The emergence of extensively drug-resistant (XDR) and pan-drug-resistant (PDR) Gram-

negative bacteria has necessitated the re-evaluation and reintroduction of polymyxins into

clinical practice. This renewed interest has also spurred research into developing new

polymyxin analogs with improved efficacy and reduced toxicity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b074138?utm_src=pdf-body
https://www.benchchem.com/product/b074138?utm_src=pdf-body
https://www.emro.who.int/images/stories/emhj/vol20/03/20-3-9-t4.pdf
https://www.clinician.com/articles/138130-colistin-vs-polymyxin-b
https://www.clinician.com/articles/138130-colistin-vs-polymyxin-b
https://www.clinician.com/articles/138130-colistin-vs-polymyxin-b
https://www.clinician.com/articles/138130-colistin-vs-polymyxin-b
https://www.benchchem.com/product/b074138?utm_src=pdf-body
https://www.benchchem.com/product/b074138?utm_src=pdf-body
https://www.benchchem.com/product/b074138?utm_src=pdf-body
https://www.benchchem.com/product/b074138?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Development of New Polymyxin Analogues

Polymyxin B / Colistin

Structure-Activity Relationship (SAR) Studies

New Polymyxin Analogues
(e.g., SPR206, MRX-8, QPX9003)

Improved Efficacy:
- Lower MICs against resistant strains Reduced Nephrotoxicity and Neurotoxicity

Chemical Modifications:
- Altered fatty acyl tail

- Amino acid substitutions
- Reduced net charge

Preclinical and Clinical Trials

Click to download full resolution via product page

Caption: The logical workflow for the development of new polymyxin analogues.

Table 4: Efficacy and Toxicity of New Polymyxin
Analogues
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Analogue
Target
Pathogens

Improvement
in Efficacy
(Compared to
Polymyxin
B/Colistin)

Reduction in
Nephrotoxicity
(Preclinical
Models)

Reference(s)

SPR206

MDR

Acinetobacter

baumannii,

Pseudomonas

aeruginosa,

Enterobacteriace

ae

Potent activity

against

polymyxin-

resistant strains

Significantly

reduced
[7]

MRX-8

MDR

Acinetobacter

baumannii,

Pseudomonas

aeruginosa,

Enterobacteriace

ae

Lower MICs

against some

resistant isolates

Reduced [7]

QPX9003

MDR

Acinetobacter

baumannii,

Pseudomonas

aeruginosa,

Klebsiella

pneumoniae

More potent than

polymyxin B

against some

strains

Favorable kidney

safety profile
[7]

Conclusion
The story of the polymyxins is a compelling narrative of discovery, decline, and resurgence.

From their initial isolation in 1947 to their current role as a last line of defense against

multidrug-resistant superbugs, these complex lipopeptides have remained a critical component

of our antimicrobial arsenal. The historical journey of polymyxins underscores the dynamic

nature of infectious disease treatment and the ongoing need for innovation in drug

development. As research continues to yield novel analogues with improved safety and
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efficacy, the polymyxin class of antibiotics is poised to play an even more significant role in

combating the global threat of antimicrobial resistance.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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